molecular formula C20H34O4 B1673652 Kirenol CAS No. 52659-56-0

Kirenol

Cat. No.: B1673652
CAS No.: 52659-56-0
M. Wt: 338.5 g/mol
InChI Key: NRYNTARIOIRWAB-JPDRSCFKSA-N
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Mechanism of Action

Target of Action

Kirenol, a potential natural diterpenoid molecule, is known to interact with a wide range of molecular targets associated with inflammation . It has a significant ability to inhibit pro-inflammatory cytokines and reduce the nuclear factor kappa-B (NF-κB) .

Mode of Action

This compound’s mode of action is primarily through the inhibition of inflammation. It reduces the expression of pro-inflammatory cytokines and attenuates the nuclear factor kappa-B (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival . Additionally, it stimulates the expression of heme-oxygenase-1 (HO-1) and the phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2) .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines, reduces NF-κB, attenuates antioxidant enzymes, stimulates HO-1 expression, and induces Nrf2 phosphorylation . These actions contribute to its anti-inflammatory effects.

Result of Action

This compound has been found to have a wide range of pharmacological actions. It has shown potential in reducing inflammation involved in multiple sclerosis, inflammatory bowel disorders, diabetic wounds, arthritis, cardiovascular disease, bone damage, and joint disorders . It has also been observed to upregulate Bax expression, downregulate Bcl-2 expression, increase caspase-3 activation, and cytochrome c release, implying that this compound-induced apoptosis involves a mitochondrial pathway .

Biochemical Analysis

Biochemical Properties

Kirenol plays a crucial role in various biochemical reactions, particularly those related to inflammation. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the expression of pro-inflammatory cytokines such as nitric oxide, prostaglandin E2, tumor necrosis factor-alpha, and interleukin-6 . It also interacts with enzymes like cyclooxygenase-2 and inducible nitric oxide synthase, reducing their activity . Additionally, this compound affects the phosphorylation of proteins involved in the PI3K/Akt and NF-κB signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the degradation of aggrecan and collagen-II in chondrocytes, which are essential components of the extracellular matrix . This inhibition helps in maintaining the structural integrity of cartilage. This compound also influences cell signaling pathways, such as the PI3K/Akt and NF-κB pathways, leading to reduced inflammation and improved cell function . Furthermore, this compound affects gene expression by downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of enzymes like cyclooxygenase-2 and inducible nitric oxide synthase, reducing the production of pro-inflammatory mediators . It also inhibits the phosphorylation of proteins in the PI3K/Akt and NF-κB signaling pathways, thereby reducing the activation of these pathways . Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects in in vitro and in vivo studies . Long-term studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, leading to improved outcomes in models of chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory effects without causing adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which this compound may become harmful . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation. It interacts with enzymes and cofactors involved in the synthesis and degradation of pro-inflammatory mediators . This compound also affects metabolic flux by modulating the activity of key enzymes in these pathways . This modulation leads to changes in metabolite levels, contributing to its overall anti-inflammatory effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific tissues, particularly those affected by inflammation . This targeted distribution enhances its therapeutic effects while minimizing systemic exposure.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to exert its effects precisely where they are needed, enhancing its overall efficacy.

Properties

IUPAC Name

(1R)-1-[(2S,4aR,4bS,6S,8R,8aS)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3/t14-,15-,16-,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYNTARIOIRWAB-JPDRSCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(C[C@@H](C[C@@]3(C)CO)O)C)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52659-56-0
Record name Kirenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52659-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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